(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-23-10-9-21-14-8-7-12(19)11-16(14)25-18(21)20-17(22)13-5-3-4-6-15(13)24-2/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQGLJUJNWAEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzo[d]thiazole moiety, a benzamide functional group, and substituents such as fluorine and methoxyethyl, which may enhance its pharmacological properties.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 351.43 g/mol. The structural features can be summarized as follows:
| Component | Description |
|---|---|
| Benzo[d]thiazole | Core structure contributing to biological activity |
| Benzamide | Functional group enhancing interactions with biological targets |
| Fluorine Substituent | Potentially increases lipophilicity and bioavailability |
| Methoxyethyl Group | Enhances solubility and may influence pharmacodynamics |
Biological Activity
Preliminary studies indicate that (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide exhibits promising biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
- Anticancer Potential : In vitro studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression. The specific pathways affected include those related to oncogenic signaling.
- Antiviral Properties : Computer-aided drug design has predicted interactions with viral proteins, suggesting potential efficacy against certain viral infections.
The mechanism of action for (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical in metabolic processes of pathogens or cancer cells.
- Receptor Modulation : It could interact with specific receptors, altering their activity and leading to downstream effects that inhibit disease progression.
Case Studies
- Anticancer Activity Study : A study evaluated the effects of this compound on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The study highlighted its ability to induce apoptosis via the mitochondrial pathway.
- Antimicrobial Efficacy Assessment : In another study, the compound was tested against various bacterial strains, showing a minimum inhibitory concentration (MIC) in the low micromolar range, indicating strong antimicrobial properties.
Computational Studies
Recent computational studies utilizing molecular docking techniques have provided insights into the binding affinities of (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide with various biological targets. These studies suggest that the unique combination of substituents enhances its interaction with target proteins compared to similar compounds.
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Structural Features of Analogous Compounds
Core Heterocycle Differences :
- The target compound’s benzo[d]thiazol-2(3H)-ylidene core lacks the sulfone group present in the benzodithiazine derivative and the dihydrothiazole saturation seen in . These differences influence electronic properties and conformational flexibility.
- The trifluoromethyl-substituted benzothiazoles in prioritize lipophilicity and metabolic stability, contrasting with the target’s fluoro-methoxy balance.
Substituent Effects :
- 6-Fluoro vs. 6-Chloro/Trifluoromethyl : The target’s 6-fluoro group offers moderate electron-withdrawing effects and enhanced metabolic stability compared to 6-chloro (in ) or 6-trifluoromethyl (in ), which may increase steric bulk and lipophilicity.
- Methoxyethyl vs. Methyl/Methoxyphenyl : The 2-methoxyethyl chain in the target improves aqueous solubility relative to the 7-methyl group in or the rigid methoxyphenyl in .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Thermal Stability : The benzodithiazine derivative exhibits high thermal stability (decomposition at 271–272°C), likely due to its sulfone and rigid hydrazine structure. The target compound’s stability may vary due to its methoxyethyl side chain.
- Solubility : The target’s 2-methoxyethyl group enhances solubility compared to the hydrophobic trifluoromethyl () or methoxyphenyl () groups.
Pharmacological Implications
- Bioavailability : The methoxyethyl chain may increase water solubility, offering advantages over the less polar methyl () or aromatic methoxyphenyl () substituents.
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism could make the target more stable than the chloro-substituted , while the trifluoromethyl in may further enhance stability at the cost of increased molecular weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
